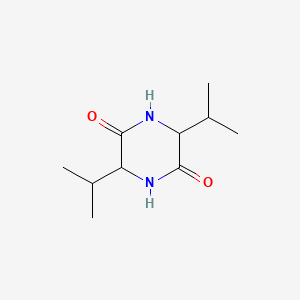






|
REACTION_CXSMILES
|
N[C@@H](C(C)C)CO.[CH:8]([CH:11]1[NH:16][C:15](=[O:17])[CH:14]([CH:18]([CH3:20])[CH3:19])[NH:13][C:12]1=[O:21])([CH3:10])[CH3:9]>>[CH:8]([C@@H:11]1[NH:16][C:15](=[O:17])[C@H:14]([CH:18]([CH3:20])[CH3:19])[NH:13][C:12]1=[O:21])([CH3:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CO)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1C(NC(C(N1)=O)C(C)C)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
separated from the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)[C@H]1C(N[C@H](C(N1)=O)C(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
N[C@@H](C(C)C)CO.[CH:8]([CH:11]1[NH:16][C:15](=[O:17])[CH:14]([CH:18]([CH3:20])[CH3:19])[NH:13][C:12]1=[O:21])([CH3:10])[CH3:9]>>[CH:8]([C@@H:11]1[NH:16][C:15](=[O:17])[C@H:14]([CH:18]([CH3:20])[CH3:19])[NH:13][C:12]1=[O:21])([CH3:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CO)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1C(NC(C(N1)=O)C(C)C)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
separated from the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)[C@H]1C(N[C@H](C(N1)=O)C(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |